molecular formula C38H43N5O5 B10846764 Antanal 2

Antanal 2

Cat. No.: B10846764
M. Wt: 649.8 g/mol
InChI Key: XQWLHPWPDQSALN-GJZXTFMBSA-N
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Description

Antanal 2 is a synthetic compound known for its selective antagonist activity at the mu-opioid receptor in the gastrointestinal tract . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.

Properties

Molecular Formula

C38H43N5O5

Molecular Weight

649.8 g/mol

IUPAC Name

(2R)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C38H43N5O5/c1-23-17-29(44)18-24(2)30(23)22-31(39)38(48)43-16-8-13-34(43)37(47)42-33(20-25-9-4-3-5-10-25)36(46)41-32(35(40)45)21-26-14-15-27-11-6-7-12-28(27)19-26/h3-7,9-12,14-15,17-19,31-34,44H,8,13,16,20-22,39H2,1-2H3,(H2,40,45)(H,41,46)(H,42,47)/t31-,32+,33-,34+/m0/s1

InChI Key

XQWLHPWPDQSALN-GJZXTFMBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC5=CC=CC=C5C=C4)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)N)N)C)O

Origin of Product

United States

Preparation Methods

The preparation of Antanal 2 involves several synthetic routes. One common method includes the use of heteroaromatic ring-containing alkynyl compounds . The synthesis typically involves the following steps:

    Formation of the heteroaromatic ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the alkynyl group: This is achieved through a series of reactions, including halogenation and subsequent coupling with an alkynyl reagent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods often involve scaling up these synthetic routes while ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

Reaction Kinetics and Mechanism

For any compound, understanding reaction kinetics involves determining the rate law and order. The search results highlight methods like time-ratio tables to calculate reaction order (n) using integrated rate laws . For example:

  • First-order reactions : ln[A]=kt+ln[A]0\ln[A] = -kt + \ln[A]_0

  • Second-order reactions : 1/[A]=kt+1/[A]01/[A] = kt + 1/[A]_0

Data tables (e.g., Table I in ) provide ratios of reaction times (txt_x) for different extents of reaction (xx) to identify order without subjective fitting.

Catalyst Stability and Functionalization

Studies on catalysts like CeO₂/ZrO₂ composites ( ) demonstrate how reaction conditions (e.g., temperature, gas composition) affect stability. For "Antanal 2," analogous approaches could include:

  • Model catalysts : Using shape-controlled nanoparticles to study structure-sensitive properties.

  • Kinetic modeling : Quasi-steady-state approaches to predict chlorination or deactivation.

Reaction Monitoring Techniques

Terahertz rotational spectroscopy ( ) enables real-time tracking of gas-phase reactants (e.g., OCS decomposition on AlNC catalysts). For "this compound," similar methods could monitor intermediates or products, such as:

  • Isotopic analysis : Distinguishing between isotopologues (e.g., 13^{13}CO vs. 12^{12}CO) to map reaction pathways.

  • Adsorption/desorption : Studying surface interactions via TPD (temperature-programmed desorption) experiments.

Neutralization and Acid-Base Reactions

The Flinn Scientific data tables ( ) illustrate balanced equations for neutralization (e.g., antacid reactions):
Example :

CaCO3+2HClCaCl2+CO2+H2O\text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{CO}_2 + \text{H}_2\text{O}

For "this compound," analogous tables could compare acid/base interactions or precipitation reactions.

Reaction Classification and Balancing

Standard reaction types (synthesis, decomposition, displacement) are critical for categorizing "this compound" reactions. For instance:

  • Double displacement : NaCl+AgNO3NaNO3+AgCl\text{NaCl} + \text{AgNO}_3 \rightarrow \text{NaNO}_3 + \text{AgCl} (precipitation) .

Research Findings and Data Tables

While no direct data exists for "this compound," analogous studies provide frameworks for analysis:

Parameter Example from Search Results Relevance
Kinetic Order Time-ratio tables for reaction order Critical for reaction rate determination
Catalyst Stability CeO₂/ZrO₂ nanorods Model for assessing material durability
Isotopic Tracing THz spectroscopy for OCS isotopologues Maps reaction pathways via isotopic labels
Neutralization Antacid tablet reactions Balancing equations for acid-base systems

Scientific Research Applications

Antanal 2 has a wide range of scientific research applications:

Mechanism of Action

Antanal 2 exerts its effects by selectively binding to the mu-opioid receptor in the gastrointestinal tract . This binding inhibits the receptor’s activity, leading to a reduction in gastrointestinal motility and alleviation of abdominal pain. The molecular targets involved include the mu-opioid receptor and associated signaling pathways.

Comparison with Similar Compounds

Antanal 2 is unique in its selective antagonist activity at the mu-opioid receptor. Similar compounds include:

Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development.

Q & A

How to formulate a research question for studying Antanal 2 in preclinical models?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in pharmacokinetic or mechanistic studies of this compound. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "How does this compound modulate [specific pathway] in [cell type/animal model], and how does this compare to existing inhibitors?" Ensure the question is testable through hypothesis-driven experiments, such as dose-response assays or genetic knockdowns .

Q. What experimental design principles apply to in vitro studies of this compound?

  • Methodological Answer :
  • Variables : Define independent (e.g., this compound concentration, exposure time) and dependent variables (e.g., apoptosis rate, protein expression).
  • Controls : Include positive/negative controls (e.g., known pathway inhibitors, vehicle-only treatments).
  • Replication : Use triplicate samples and independent experimental repeats to address biological variability.
  • Validation : Confirm results with orthogonal methods (e.g., Western blotting alongside flow cytometry) .

Q. How to conduct a rigorous literature review for this compound-related hypotheses?

  • Methodological Answer :
  • Databases : Prioritize PubMed, Scopus, and Web of Science, using Boolean operators (e.g., "this compound AND [pathway] NOT review").
  • Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vivo data > computational models) and quality (e.g., peer-reviewed journals, high-impact factors).
  • Synthesis : Map contradictions (e.g., conflicting efficacy reports across species) and identify methodological disparities (e.g., dosing regimens) as potential research avenues .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s mechanism of action across studies?

  • Methodological Answer :
  • Source Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. For example, discrepancies in IC50 values may arise from differences in serum concentrations during assays.
  • Meta-Analysis : Pool raw data (if available) to assess effect sizes statistically.
  • Hypothesis Testing : Design experiments to isolate variables (e.g., test this compound under standardized conditions in multiple cell lines) .

Q. What advanced statistical methods are suitable for analyzing nonlinear dose-response data for this compound?

  • Methodological Answer :
  • Model Fitting : Use nonlinear regression (e.g., sigmoidal curves) with tools like GraphPad Prism or R packages (drc).
  • Outlier Handling : Apply robust statistical methods (e.g., ROUT method) to minimize bias.
  • Multivariate Analysis : For multi-parameter datasets (e.g., transcriptomics + proteomics), employ PCA or machine learning clustering to identify covarying factors .

Q. How to design interdisciplinary studies integrating this compound’s chemical properties with biological outcomes?

  • Methodological Answer :
  • Collaborative Frameworks : Combine structural biology (e.g., molecular docking simulations) with functional assays (e.g., CRISPR screens) to link this compound’s stereochemistry to target engagement.
  • Data Integration : Use systems biology platforms (e.g., Cytoscape) to map interactions between this compound and downstream effectors .

Q. What ethical and reproducibility standards apply to in vivo studies of this compound?

  • Methodological Answer :
  • Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis for sample size determination.
  • Data Transparency : Pre-register protocols on platforms like OSF and share raw data in repositories (e.g., Figshare) .

Q. How to synthesize contradictory findings into a unified model for this compound’s therapeutic potential?

  • Methodological Answer :
  • Contradiction Mapping : Categorize discrepancies by type (e.g., methodological, contextual) using matrices (Table 1).
  • Unifying Hypotheses : Propose models that account for contextual variability (e.g., tissue-specific metabolic activation of this compound).
  • Validation : Use translational models (e.g., patient-derived organoids) to test unified hypotheses .

Q. Table 1: Framework for Analyzing Contradictions in this compound Studies

Contradiction Type Example Resolution Strategy
MethodologicalVaried assay protocolsStandardize experimental conditions
ContextualSpecies-specific metabolic pathwaysCross-species comparative studies
AnalyticalStatistical vs. qualitative focusMultimethod validation

Q. Key Considerations for Researchers :

  • Data Quality : Ensure reliability (reproducible results), representativeness (relevant models), and validity (alignment with research questions) .
  • Interdisciplinary Rigor : Address terminology gaps (e.g., clarify "target engagement" in chemical vs. biological contexts) .

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